Cas no 1903310-20-2 (tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate)

Tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate is a protected amine derivative featuring a pyridinyl substituent, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during reactions, allowing selective deprotection under mild acidic conditions. The pyridine moiety contributes to its utility in metal coordination and heterocyclic chemistry. This compound is particularly valuable in peptide synthesis and the development of bioactive molecules due to its well-defined reactivity and compatibility with a range of coupling reagents. High purity and consistent performance make it a reliable choice for complex synthetic pathways.
tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate structure
1903310-20-2 structure
Product Name:tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate
CAS No:1903310-20-2
MF:C13H21N3O2
MW:251.324743032455
CID:5799743
PubChem ID:117531880
Update Time:2025-05-24

tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate
    • 1903310-20-2
    • tert-butyl N-[3-amino-2-(pyridin-4-yl)propyl]carbamate
    • EN300-1881171
    • Inchi: 1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-11(8-14)10-4-6-15-7-5-10/h4-7,11H,8-9,14H2,1-3H3,(H,16,17)
    • InChI Key: HRGFESBKRHBVKW-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C1C=CN=CC=1)CN)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 251.16337692g/mol
  • Monoisotopic Mass: 251.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 77.2Ų

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Additional information on tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate

Recent Advances in the Study of tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate (CAS: 1903310-20-2)

The compound tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate (CAS: 1903310-20-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine and carbamate functional groups, serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting protein-protein interactions.

Recent studies have focused on optimizing the synthetic routes for tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that reduces side reactions and enhances scalability. The research team employed palladium-catalyzed cross-coupling reactions, achieving a 92% yield under mild conditions. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are paramount.

In addition to synthetic improvements, the biological applications of this compound have been explored. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its utility as a precursor for PI3K inhibitors, which are promising candidates for cancer therapy. The researchers successfully derivatized the amino group to introduce various pharmacophores, resulting in compounds with nanomolar potency against multiple cancer cell lines. These findings underscore the versatility of tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate in medicinal chemistry.

Another significant development involves the use of this compound in PROTAC (Proteolysis Targeting Chimeras) technology. A 2024 paper in Nature Chemical Biology highlighted its incorporation into bifunctional molecules designed to degrade disease-causing proteins. The pyridine moiety was found to enhance binding affinity to E3 ubiquitin ligases, while the carbamate group provided stability under physiological conditions. This application opens new avenues for targeted protein degradation, a rapidly growing area in drug discovery.

Quality control and analytical methods for tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate have also seen advancements. Recent work published in the Journal of Pharmaceutical and Biomedical Analysis described a robust HPLC-MS method for quantifying impurities at levels below 0.1%. This is critical for ensuring the safety and efficacy of drugs derived from this intermediate. The method was validated according to ICH guidelines, making it suitable for regulatory submissions.

Looking forward, researchers are investigating the potential of this compound in CNS drug development. Its ability to cross the blood-brain barrier, attributed to the pyridine ring and optimal logP value, makes it attractive for neurological targets. Preliminary results from in vivo studies show promising pharmacokinetic profiles, with good oral bioavailability and brain penetration. These characteristics position tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate as a key player in next-generation neurotherapeutics.

In conclusion, the recent progress surrounding tert-butyl N-3-amino-2-(pyridin-4-yl)propylcarbamate (CAS: 1903310-20-2) demonstrates its growing importance in pharmaceutical research. From synthetic innovations to diverse therapeutic applications, this compound continues to enable breakthroughs in drug discovery. As research progresses, we anticipate further revelations about its potential and expanded utility across multiple disease areas.

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